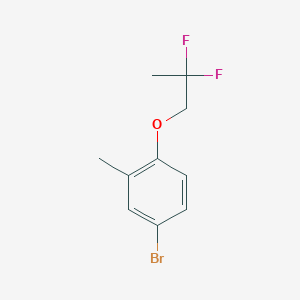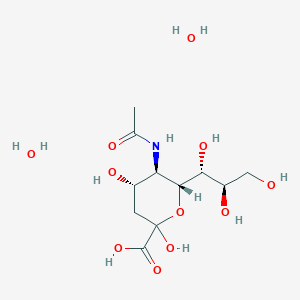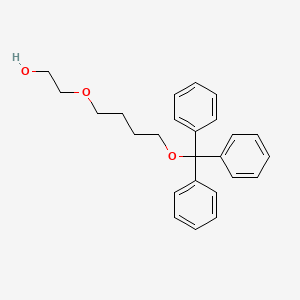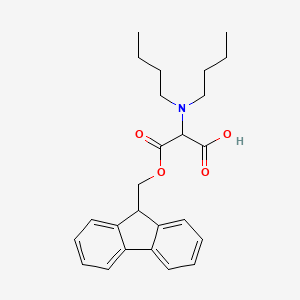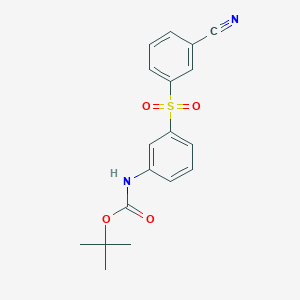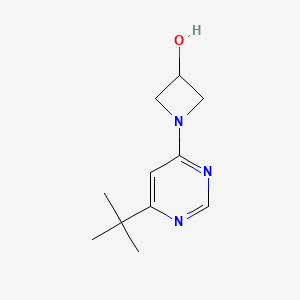
1-(6-Tert-butylpyrimidin-4-yl)azetidin-3-ol
Vue d'ensemble
Description
1-(6-Tert-butylpyrimidin-4-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Méthodes De Préparation
The synthesis of 1-(6-Tert-butylpyrimidin-4-yl)azetidin-3-ol involves several steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Moiety: The pyrimidinyl group can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Analyse Des Réactions Chimiques
1-(6-Tert-butylpyrimidin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and amines.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be facilitated by acids or bases, leading to the formation of linear or branched products.
Applications De Recherche Scientifique
1-(6-Tert-butylpyrimidin-4-yl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(6-Tert-butylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The tert-butyl group and pyrimidinyl moiety play crucial roles in enhancing the compound’s binding affinity and selectivity. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1-(6-Tert-butylpyrimidin-4-yl)azetidin-3-ol can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidine: The parent compound, azetidine, lacks the tert-butyl and pyrimidinyl groups, resulting in different reactivity and applications.
Aziridine: Aziridines are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidine: Pyrrolidines are five-membered nitrogen-containing rings with lower ring strain and different chemical properties.
Propriétés
IUPAC Name |
1-(6-tert-butylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)9-4-10(13-7-12-9)14-5-8(15)6-14/h4,7-8,15H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUDCNSYGIYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)
![1-{[(2-Hydroxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485767.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485771.png)
![1-{[(4-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485772.png)
![1-{[(3-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485773.png)
![1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485774.png)
![1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485777.png)
![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)
